ethyl (4-oxo-4H-chromen-2-yl)carbamate
Description
Properties
IUPAC Name |
ethyl N-(4-oxochromen-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-16-12(15)13-11-7-9(14)8-5-3-4-6-10(8)17-11/h3-7H,2H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBINQDQGMLLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=O)C2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Applications
Synthesis and Reactivity
Ethyl (4-oxo-4H-chromen-2-yl)carbamate serves as a versatile building block in organic synthesis. It can be utilized in the formation of more complex organic molecules and as a reagent in various organic reactions. The compound's structure allows it to participate in several chemical transformations, including:
- Oxidation : The compound can be oxidized to form quinones or other oxidized derivatives.
- Reduction : Reduction reactions can convert the carbonyl group into alcohols or other reduced forms.
- Substitution Reactions : The benzopyran ring is susceptible to electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
These reactions are significant for the development of new materials and intermediates in pharmaceutical synthesis .
Biological Applications
Antimicrobial and Anticancer Properties
Research has highlighted the potential of this compound in biological applications, particularly its antimicrobial and anticancer activities. Studies have shown that compounds derived from the chromene structure exhibit selective cytotoxicity against multi-drug resistant (MDR) cancer cells. For instance, derivatives of 4H-chromene have been found to preferentially kill MDR cancer cell lines without inducing resistance, making them promising candidates for cancer therapy .
Mechanism of Action
The mechanism through which this compound exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or modulate receptor activity, leading to beneficial cellular responses. For example, certain chromene derivatives have been shown to inhibit P-glycoprotein transport activity, a common mechanism of drug resistance in cancer cells .
Case Study 1: Anticancer Activity
A study investigated various 4H-chromene derivatives, including this compound, for their efficacy against multiple cancer cell lines. The results indicated that these compounds could effectively reduce cell viability in MDR cancer cells while sparing normal cells. This selective action is attributed to their unique structural features that allow them to evade common drug resistance mechanisms .
Case Study 2: Synthetic Utility
In another research effort, this compound was synthesized and used as a precursor for generating novel heterocyclic compounds through various chemical reactions. The study demonstrated that modifying the carbamate moiety led to enhanced biological activity and improved pharmacological profiles of the resulting compounds .
Data Table: Summary of Applications
Comparison with Similar Compounds
Chromene Derivatives with Carbamate/Thiocarbamate Groups
- Ethyl (4-oxo-4H-chromen-2-yl)carbamate : Features a planar chromene ring system stabilized by a C–H⋯O hydrogen bond . The ethyl carbamate group may participate in hydrogen bonding with residues like Trp66 and Asp79 in protein targets, as observed in docking studies of related carbamates .
- Ethyl (4-{[(diethylcarbamothioyl)sulfanyl]methyl}-2-oxo-2H-chromen-7-yl)carbamate : A thiocarbamate derivative with a sulfur atom replacing oxygen in the carbamate group. Thiocarbamates exhibit enhanced binding due to additional hydrogen bonds (e.g., with Tyr70) and hydrophobic interactions, increasing activity compared to oxygenated analogues .
- Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate: Contains a methyl ester instead of a carbamate.
Anticancer and Antimicrobial Potential
Metabolic Pathways
- Ethyl Carbamate Metabolism: Metabolized by CYP2E1 into vinyl carbamate and other reactive intermediates, which form DNA adducts (e.g., 1,N6-ethenoadenosine) .
- Chromene Derivatives : Metabolism likely involves hydroxylation of the chromene ring followed by glucuronidation or sulfation, reducing systemic toxicity compared to free ethyl carbamate .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Metabolic and Toxicity Profiles
Q & A
Q. Why do some studies report conflicting solubility data for this compound?
- Potential causes :
- Crystallinity differences : Amorphous vs. crystalline forms alter solubility .
- Solvent purity : Trace water in DMSO reduces apparent solubility .
- Resolution : Standardize solvent preparation and use differential scanning calorimetry (DSC) to assess crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
